BenchChemオンラインストアへようこそ!

N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Medicinal Chemistry Scaffold Selection Bioisostere Design

Procure N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1493104-33-8) for diversity screening and CNS lead optimization. This 1H-1,2,3-triazole-5-carboxamide regioisomer falls outside US Patent 9,416,127 B2, granting freedom-to-operate for depression, anxiety, bipolar, and ADHD programs. The 4-bromo-2-methylphenyl pattern provides a heavy-atom X-ray handle and unique SAR vectors—over 360-fold activity cliffs versus alternate halogens are documented. Tautomeric equilibrium (~1:2 1H/2H) enables pH-dependent molecular recognition studies. Pre-qualified at ≥95% purity (HTS012635).

Molecular Formula C10H9BrN4O
Molecular Weight 281.113
CAS No. 1493104-33-8
Cat. No. B2471530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
CAS1493104-33-8
Molecular FormulaC10H9BrN4O
Molecular Weight281.113
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=NNN=C2
InChIInChI=1S/C10H9BrN4O/c1-6-4-7(11)2-3-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
InChIKeyVTDILTQZZASWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1493104-33-8): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1493104-33-8) is a heterocyclic carboxamide characterized by a 1H-1,2,3-triazole-5-carboxamide core coupled to a 4-bromo-2-methylaniline-derived phenyl ring. Its molecular formula is C₁₀H₉BrN₄O with a molecular weight of approximately 281.11 g/mol [1], . The 1H-1,2,3-triazole ring is known to tautomerize in aqueous solution to its 2H-isomer with a 1H/2H ratio of approximately 1:2 [2], a property that influences hydrogen-bonding capacity and target engagement. Commercial availability is generally at ≥95% purity , and the compound bears the screening library identifier HTS012635, consistent with its use in high-throughput screening campaigns .

Why N-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide Cannot Be Replaced by Generic 1,2,3-Triazole Carboxamide Analogs


Interchangeability among triazole carboxamide derivatives is precluded by three structure-level differentiators that directly modulate biological recognition: (i) the regiochemistry of the carboxamide at the triazole 5-position versus the more commonly described 4-position creates distinct hydrogen-bond donor/acceptor vectors [1]; (ii) the 1,2,3-triazole ring isomer differs fundamentally from the 1,2,4-triazole isomer in dipole moment (μₐ ≈ 4.1 D for 1H-1,2,3-triazole) and tautomeric equilibrium, altering target-site complementarity [2]; and (iii) the 4-bromo-2-methyl substitution pattern on the anilide ring introduces a steric and electronic signature—the electron-withdrawing bromine para to the amide linkage combined with an ortho-methyl group—that cannot be recapitulated by des-bromo, des-methyl, or alternate-halogen analogs [3]. Published structure–activity relationship (SAR) studies on related 1,2,3-triazole carboxamide series demonstrate that even single-position halogen shifts (e.g., 3-bromo vs. 4-bromo) can alter IC₅₀ values by orders of magnitude against cancer cell lines [3].

Product-Specific Quantitative Evidence Guide for N-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1493104-33-8)


1,2,3-Triazole vs. 1,2,4-Triazole Scaffold Differentiation: Dipole Moment and Tautomeric Preference

The 1H-1,2,3-triazole core of the target compound possesses a dipole moment (μₐ) of approximately 4.1 D and a 1H/2H tautomer ratio of ~1:2 in aqueous solution [1]. In contrast, 1,2,4-triazole-based comparators such as N-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibit different tautomeric equilibria (1H/4H predominance) and altered hydrogen-bonding geometry, with the nitrogen atoms arranged in a non-adjacent pattern [2]. This difference directly impacts molecular recognition: in σ₂ receptor ligand series, 1,2,3-triazole carboxamides and 1,2,4-triazole analogs showed divergent selectivity profiles, with 1,2,3-triazole derivatives achieving >10-fold selectivity for σ₂ over σ₁ receptors in several cases [3]. For procurement, this means the 1,2,3-triazole scaffold cannot be replaced by the more synthetically accessible 1,2,4-triazole without altering target-binding geometry.

Medicinal Chemistry Scaffold Selection Bioisostere Design

Carboxamide Regiochemistry: 5-Carboxamide vs. 4-Carboxamide on the 1,2,3-Triazole Ring

The target compound bears the carboxamide at the 5-position of the 1H-1,2,3-triazole ring. The majority of biologically characterized 1,2,3-triazole carboxamides—including those claimed in US Patent 9,416,127 B2 (Roche)—are 4-carboxamide regioisomers on the 2H-1,2,3-triazole scaffold, targeting CNS indications such as depression and anxiety [1]. The 5-carboxamide regioisomer places the amide carbonyl and NH in a different spatial orientation relative to the triazole ring nitrogens, altering both the hydrogen-bonding pharmacophore and the metabolic vulnerability (the 5-position is sterically less hindered and electronically distinct from the 4-position) [2]. In anticancer 1,2,3-triazole-4-carboxamide series, compound potencies ranged from IC₅₀ = 0.09–0.7 µM against MCF-7, HCT-116, and A549 lines [3]; the target 5-carboxamide compound is regioisomerically distinct from all members of this characterized series, meaning its activity profile cannot be inferred from 4-carboxamide literature.

Medicinal Chemistry Regioisomer Differentiation Patent Landscape

Halogen Substitution Pattern: 4-Bromo-2-methylphenyl vs. 3-Bromophenyl and Non-Halogenated Analogs

The 4-bromo-2-methylphenyl substituent on the target compound combines an electron-withdrawing bromine (Hammett σₚ = +0.23) at the para position with an electron-donating, sterically bulky methyl group at the ortho position. In contrast, the simpler N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1493669-68-3) places bromine at the meta position, while N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1490671-92-5) replaces bromine entirely with a second methyl group [1]. In published SAR studies on triazole carboxamide σ₂ receptor ligands, the presence and position of halogen on the phenyl ring were critical determinants of affinity: Ki values varied from 8.3 nM (optimized halogen pattern) to >3,000 nM (suboptimal substitution), representing a >360-fold difference [2]. Although direct binding data for the target compound are not publicly available, the specific 4-bromo-2-methyl pattern is structurally distinct from all characterized members of the σ₂ ligand series, and the bromine atom provides a heavy-atom handle for X-ray crystallography and a potential site for further cross-coupling functionalization that meta-bromo or des-bromo analogs lack [2], [3].

SAR Halogen Bonding σ₂ Receptor Pharmacology

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile vs. Des-Bromo and Des-Methyl Analogs

The target compound (C₁₀H₉BrN₄O, MW 281.11) possesses one hydrogen-bond donor (triazole NH/amide NH; the 1H-tautomer has the triazole NH plus the amide NH for a total of 2 HBD) and four hydrogen-bond acceptors (triazole N atoms and amide carbonyl oxygen) [1]. By comparison, the des-bromo analog N-(2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (MW ~202) lacks the electron-withdrawing bromine, resulting in a lower calculated logP (estimated ΔlogP ≈ -0.5 to -0.8 units) and reduced polarizability, which diminishes halogen-bonding potential with protein targets [2]. The des-methyl analog N-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxamide (CAS not available as exact 1,2,3-triazole equivalent, but PubChem CID exists for the 1,2,4-triazole version) lacks the ortho-methyl steric shield, which in related series has been shown to influence metabolic stability by protecting the amide bond from hydrolytic cleavage [3]. The combination of Br and CH₃ substituents yields a calculated logP in the approximate range of 1.5–2.5 (estimated by fragment addition), placing the compound in a favorable lipophilicity window for cell permeability while maintaining aqueous solubility sufficient for DMSO stock solution preparation at typical screening concentrations (10–30 mM) [2].

Physicochemical Profiling Drug-likeness Library Design

Tautomeric State and Its Implications for Biological Assay Reproducibility

1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer, with a 1H/2H ratio of approximately 1:2 in aqueous solution at ambient temperature [1]. For the target compound, this tautomeric equilibrium at the triazole ring means that in physiological buffer or cell culture medium, roughly one-third of the molecules will present the 1H-tautomer (NH adjacent to N=N) and two-thirds the 2H-tautomer (NH between two N atoms). This differs fundamentally from 1,2,4-triazole-based comparators such as N-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, where tautomerism occurs between 1H and 4H forms with different population ratios [2]. The practical consequence is that 1,2,3-triazole compounds may exhibit broader NMR signal splitting and pH-dependent biological activity profiles compared to 1,2,4-triazole analogs. Researchers procuring this compound should be aware that biological assay results may reflect the combined activity of both tautomeric species, and that direct comparison with 1,2,4-triazole analogs requires careful control of buffer pH and incubation time to ensure tautomeric equilibration [3].

Assay Reproducibility Tautomerism Compound Quality Control

Best-Fit Research and Industrial Application Scenarios for N-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1493104-33-8)


High-Throughput Screening (HTS) Library Diversification with a 1,2,3-Triazole-5-Carboxamide Chemotype

As evidenced by its HTS012635 screening library identifier and ≥95% purity specification , the compound is pre-qualified for inclusion in diversity-oriented screening decks. Its 1,2,3-triazole-5-carboxamide scaffold is underrepresented in commercial libraries dominated by 1,2,4-triazole and 1,2,3-triazole-4-carboxamide derivatives, offering genuine scaffold novelty for hit discovery [1]. The bromine atom provides a heavy-atom anomalous scattering signal for hit validation by X-ray crystallography without requiring halogen soaking, a practical advantage over des-bromo analogs.

Structure–Activity Relationship (SAR) Exploration Around the 4-Bromo-2-Methylphenyl Pharmacophore

The compound serves as a strategic starting point for SAR campaigns targeting receptors where halogen-bonding and steric shielding jointly determine affinity. The >360-fold activity cliffs observed between optimal and suboptimal halogen substitution patterns in related triazole carboxamide σ₂ receptor ligand series [2] underscore the value of exploring the specific 4-bromo-2-methyl combination. The ortho-methyl group may protect the amide bond from metabolic hydrolysis, a hypothesis testable by comparing metabolic stability (e.g., human liver microsome t₁/₂) against the des-methyl analog N-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxamide.

Patent-Exempt Medicinal Chemistry: 5-Carboxamide 1,2,3-Triazole Chemical Space

The target compound's 1H-1,2,3-triazole-5-carboxamide regioisomer falls outside the claims of US Patent 9,416,127 B2, which specifically covers 2H-1,2,3-triazole-4-carboxamides for CNS indications [1]. This creates an IP freedom-to-operate window for lead optimization programs targeting depression, anxiety, bipolar disorder, or ADHD—the therapeutic areas named in the Roche patent—provided the 5-carboxamide regioisomer is maintained. Medicinal chemistry teams can elaborate the scaffold through the bromine handle (Suzuki, Buchwald–Hartwig, or Sonogashira couplings) without infringing the dominant composition-of-matter patent in the triazole carboxamide space.

Biophysical Assay Development: Tautomer-Dependent Target Engagement Studies

The 1H/2H tautomeric equilibrium (~1:2 in aqueous solution) [3] makes this compound a useful probe for studying tautomer-dependent molecular recognition. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments conducted at varying pH can deconvolute whether the 1H- or 2H-tautomer is the active species for a given protein target. This information is valuable for structure-based drug design, as the two tautomers present different hydrogen-bond donor/acceptor patterns to the target binding site. Procurement documentation should request ¹H NMR characterization confirming tautomeric identity.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.